4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
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Overview
Description
4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is a polycyclic compound known for its unique structure and potential applications in various fields, including antiviral research. This compound is characterized by its tetracyclic framework, which includes a chlorophenyl group and an azatetracyclo core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione typically involves the Diels-Alder reaction. This reaction is performed by reacting cycloheptatriene with maleic anhydride in refluxing xylene for 24 hours . The yield and purity of the product can be improved by using toluene instead of xylene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Diels-Alder reaction remains a fundamental approach for synthesizing such polycyclic compounds on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully or partially reduced products.
Scientific Research Applications
4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex polycyclic compounds.
Biology: Investigated for its potential antiviral properties, particularly against orthopoxviruses.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with viral enzymes or proteins . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
ST-246: A derivative with high antiviral activity against orthopoxviruses.
N-amidoimides: Compounds with similar polycyclic structures and antiviral properties.
Uniqueness
4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is unique due to its specific tetracyclic structure and the presence of a chlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-4-2-1-3-9(14)8-20-21-17(22)15-10-5-6-11(13-7-12(10)13)16(15)18(21)23/h1-6,8,10-13,15-16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVXTCIYZHORKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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